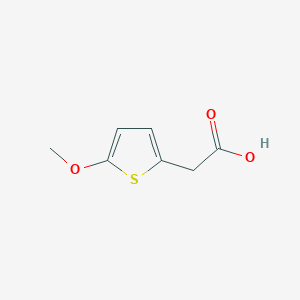

2-(5-Methoxythiophen-2-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8O3S |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

2-(5-methoxythiophen-2-yl)acetic acid |

InChI |

InChI=1S/C7H8O3S/c1-10-7-3-2-5(11-7)4-6(8)9/h2-3H,4H2,1H3,(H,8,9) |

InChI Key |

HAMOPCNLFSIQHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(S1)CC(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 2 5 Methoxythiophen 2 Yl Acetic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, most notably esterification and amidation. These reactions are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, and enabling further coupling reactions.

Esterification: The conversion of 2-(5-methoxythiophen-2-yl)acetic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common approach. masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, or the water generated during the reaction is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Alternative methods include reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, or the use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the reaction with alcohols. For instance, enzymatic reactions using various lipases have also been employed for the esterification of similar phenolic acid compounds, offering a greener alternative to chemical methods. medcraveonline.com

Amidation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an intermediate acid chloride, which then readily reacts with the amine. beilstein-journals.org Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), are also widely used to facilitate amide bond formation under milder conditions, which is particularly useful for sensitive substrates. mdpi.com

| Transformation | Reaction Name/Type | Typical Reagents | Key Features |

|---|---|---|---|

| Esterification | Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reversible equilibrium reaction; often requires excess alcohol or water removal. athabascau.ca |

| Esterification | Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Reaction with the corresponding carboxylate salt. |

| Amidation | Via Acid Chloride | SOCl₂ or (COCl)₂, followed by Amine (R-NH₂) | Highly reactive intermediate; suitable for a wide range of amines. beilstein-journals.org |

| Amidation | Peptide Coupling | Amine (R-NH₂), Coupling Agents (e.g., DCC, HATU, HOBt) | Mild reaction conditions, minimizing side reactions. mdpi.com |

Modifications of the Thiophene (B33073) Ring System

The 5-methoxythiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution reactions. wikipedia.orgnih.gov The positions for substitution are directed by the existing substituents: the strongly activating methoxy (B1213986) group (-OCH₃) at position 5 and the weakly activating/deactivating acetic acid side chain at position 2. The powerful ortho-, para-directing nature of the methoxy group generally directs incoming electrophiles to the C3 and C4 positions.

Halogenation: The thiophene ring can be readily halogenated (chlorinated, brominated, iodinated) using various electrophilic halogenating agents. masterorganicchemistry.com For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or acetic acid. Due to the high activation of the ring by the methoxy group, these reactions often proceed under mild conditions. The substitution pattern is dictated by the directing effects of the substituents, with the C3 and C4 positions being the most likely sites of halogenation.

Sulfonation: Aromatic sulfonation involves treating the compound with fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). masterorganicchemistry.comlibretexts.org This reaction introduces a sulfonic acid (-SO₃H) group onto the thiophene ring. Similar to halogenation, the position of sulfonation on the this compound ring would be predicted to occur at the available C3 or C4 positions.

Beyond halogenation and sulfonation, the activated methoxythiophene ring is amenable to other key electrophilic aromatic substitution reactions. wikipedia.orglibretexts.orgresearchgate.net

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The resulting nitrothiophenes are valuable intermediates for the synthesis of amino-substituted derivatives.

Friedel-Crafts Reactions: These reactions involve the introduction of alkyl (alkylation) or acyl (acylation) groups. Friedel-Crafts acylation, for example, is performed with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org This would attach an acyl group, such as an acetyl group (-COCH₃), to the thiophene ring, again likely at the C3 or C4 position.

| Reaction | Typical Reagents | Group Introduced | Predicted Position of Substitution |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | -Br | C3 or C4 |

| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | -SO₃H | C3 or C4 |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | C3 or C4 |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl), AlCl₃ | -COR | C3 or C4 |

Preparation of Advanced Intermediates and Precursors from this compound

This compound serves as a valuable building block for the synthesis of more complex molecules and advanced intermediates. nih.govmdpi.com The functional groups present allow for a sequential and controlled introduction of further complexity.

For example, the carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This resulting 2-(5-methoxythiophen-2-yl)ethanol (B13302994) can then undergo further reactions, such as conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or oxidation to the corresponding aldehyde.

Furthermore, the compound can be used in cross-coupling reactions. After halogenation of the thiophene ring (as described in 3.2.1), the resulting aryl halide can participate in palladium-catalyzed reactions like the Suzuki or Stille couplings to form new carbon-carbon bonds, linking the thiophene core to other aromatic or aliphatic fragments. nih.gov The carboxylic acid itself can be converted into other functional groups, such as nitriles, which are also key precursors in organic synthesis. beilstein-journals.org

Derivatization for Enhanced Analytical Detection and Characterization in Complex Research Matrices

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the detection and characterization of compounds like this compound can be challenging due to poor ionization efficiency or chromatographic retention. nih.govresearchgate.net Derivatization is a technique used to modify the analyte to improve its analytical properties. researchgate.net

For carboxylic acids, derivatization typically targets the carboxyl group to increase hydrophobicity, improve ionization efficiency in the mass spectrometer (especially in positive ion mode), and introduce a fluorescent or UV-active tag for enhanced detection. mdpi.commdpi.com

The polarity of the carboxylic acid group in this compound can lead to poor retention on commonly used reversed-phase chromatography columns and cause peak tailing. Converting the polar carboxylic acid into a less polar ester or amide derivative significantly improves its chromatographic behavior.

Esterification for GC and LC: Simple esterification to form, for example, the methyl or ethyl ester, increases the compound's volatility, making it more suitable for Gas Chromatography (GC) analysis. In Liquid Chromatography (LC), this change in polarity increases retention on C18 columns, leading to better separation from other polar components in a complex matrix.

Amidation for LC-MS: Derivatization with specific amine-containing reagents can greatly enhance detection sensitivity in LC-MS. researchgate.net Reagents like 2-picolylamine or those containing a permanently charged quaternary ammonium (B1175870) group can be coupled to the carboxylic acid. This ensures the derivative carries a positive charge, leading to a strong signal in positive-ion electrospray ionization mass spectrometry (ESI-MS), often improving detection limits by several orders of magnitude. researchgate.netnih.gov

| Reagent Class | Example Reagent | Purpose | Analytical Technique |

|---|---|---|---|

| Simple Alcohols | Methanol, Ethanol | Increase hydrophobicity and volatility, improve peak shape. | LC, GC |

| Amines with Pyridyl Group | 2-Picolylamine | Introduce a readily protonated site for enhanced ESI-MS (+) signal. researchgate.net | LC-MS/MS |

| Hydrazines | Dansylhydrazine | Introduce a fluorescent tag for fluorescence detection and improve ionization. mdpi.com | HPLC-Fluorescence, LC-MS |

| Girard's Reagents | Girard's Reagent P | Introduce a permanent positive charge (quaternary amine) for high sensitivity ESI-MS (+). nih.gov | LC-MS/MS |

Reagents for Enhanced Spectrometric Signal Intensity

In the spectrometric analysis of this compound, particularly when coupled with mass spectrometry (MS), achieving high signal intensity is crucial for sensitivity and accurate quantification. Chemical derivatization is a key strategy employed to enhance the signal intensity by modifying the analyte to improve its ionization efficiency or its response to a specific detector. This typically involves the introduction of a functional group that is more readily ionized or possesses chromophoric or fluorophoric properties.

For this compound, derivatization primarily targets the carboxylic acid functional group. The goal is to attach a moiety that can easily accept a proton or is permanently charged, thereby significantly improving the signal in positive-ion mode electrospray ionization mass spectrometry (ESI-MS).

One common approach is the use of reagents that introduce a tertiary or quaternary amine group. These groups have a high proton affinity or carry a permanent positive charge, leading to a substantial increase in ESI-MS response. For instance, reagents like 2-picolylamine (PA) can be coupled to the carboxylic acid group. The derivatization of carboxylic acids with PA has been shown to increase detection responses by 9- to 158-fold. sigmaaldrich.com This enhancement is attributed to the high proton affinity of the pyridine (B92270) nitrogen, which facilitates efficient protonation and subsequent detection in the mass spectrometer.

Another strategy involves the use of reagents that introduce a pre-charged tag. An example of such a reagent is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). nih.govsemanticscholar.org This type of reagent reacts with the carboxylic acid to form a derivative with a permanent positive charge, which eliminates the need for protonation in the ion source and leads to a very strong signal. Similarly, tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) based reagents can be used to derivatize carboxylic acids, resulting in a significant increase in molecular mass and a permanently charged phosphonium (B103445) group, which greatly enhances detection in positive-ion ESI-MS/MS. researchgate.net

The choice of derivatization reagent can also be tailored to alter the chromatographic properties of the analyte, moving it to a region of the chromatogram with less interference from the sample matrix, which can indirectly improve signal-to-noise ratio. researchgate.net Furthermore, the fragmentation patterns of the derivatized analyte in tandem mass spectrometry (MS/MS) can be more predictable and produce characteristic product ions, which is beneficial for selective reaction monitoring (SRM) and improving the specificity of the analysis. nih.gov

The following table summarizes some reagents that can be potentially used to enhance the spectrometric signal intensity of this compound.

| Derivatization Reagent | Target Functional Group | Mechanism of Signal Enhancement | Potential Advantages |

| 2-Picolylamine (PA) | Carboxylic Acid | Introduces a basic pyridine group with high proton affinity, enhancing positive ionization. sigmaaldrich.com | Improved ESI efficiency, characteristic fragmentation for MS/MS. sigmaaldrich.com |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Carboxylic Acid | Introduces a permanently charged quaternary ammonium group. nih.govsemanticscholar.org | Strong and stable signal in positive-ion MS, independent of mobile phase pH. nih.gov |

| Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) derivatives | Carboxylic Acid | Attaches a permanently charged phosphonium group. researchgate.net | Significant increase in ionization efficiency and molecular weight, shifting the m/z to a clearer region of the spectrum. researchgate.net |

It is important to note that the reaction conditions for derivatization, such as solvent, temperature, and catalysts, need to be optimized for this compound to ensure complete reaction and avoid degradation of the analyte.

Structure Activity Relationship Sar Studies of 2 5 Methoxythiophen 2 Yl Acetic Acid Analogues

Elucidation of Structural Determinants for Molecular Interactions

The acetic acid side chain provides a crucial acidic center, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and allows for ionic interactions with biological targets. The relative positioning of the methoxy (B1213986) group and the acetic acid side chain on the thiophene (B33073) ring is also a key determinant of the molecule's three-dimensional shape and its ability to fit into the binding site of a target protein.

Impact of Methoxy Group Modifications on Biological Interaction Profiles

| Modification of 5-Methoxy Group | Expected Impact on Biological Activity | Rationale |

| Replacement with larger alkoxy groups (e.g., ethoxy, propoxy) | Potentially altered potency and selectivity. | Larger groups can provide better van der Waals interactions with the target protein but may also introduce steric hindrance. |

| Replacement with a hydroxyl group | Likely to alter the hydrogen bonding capacity and polarity of the molecule. | A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with the receptor. |

| Replacement with a halogen (e.g., Cl, F) | Could influence the electronic properties of the thiophene ring and overall lipophilicity. | Halogens are electron-withdrawing and can affect the pKa of the acetic acid and the reactivity of the thiophene ring. |

| Removal of the methoxy group | Expected to significantly impact activity, potentially leading to a decrease in potency. | The methoxy group may be crucial for anchoring the molecule in the binding site of its target. |

These hypothetical modifications underscore the importance of the 5-substituent in modulating the biological activity of 2-(5-methoxythiophen-2-yl)acetic acid analogues.

Role of the Thiophene Ring Substituents in Modulating Bio-Molecular Recognition

Substituents at other positions of the thiophene ring (C3 and C4) can also play a crucial role in modulating the biological activity of this compound analogues. Studies on related 2-(thiophen-2-yl)acetic acid derivatives have shown that substitution at the 4-position can significantly influence their inhibitory activity against enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation. nih.gov

For instance, the introduction of bulky and lipophilic groups at the 4-position of the thiophene ring has been shown to enhance inhibitory activity in some series of thiophene-based compounds. This suggests that this position may be oriented towards a hydrophobic pocket within the enzyme's active site.

| Position of Substitution | Type of Substituent | Potential Impact on Bio-Molecular Recognition |

| C4-position | Bulky, lipophilic groups (e.g., phenyl, substituted phenyl) | May enhance binding affinity by occupying a hydrophobic pocket in the target protein. |

| C3-position | Small, polar groups | Could influence the orientation of the acetic acid side chain and its interaction with the target. |

| C3 and C4-positions | Halogens | Can alter the electronic distribution of the thiophene ring, affecting its reactivity and binding properties. |

The nature, size, and electronic properties of substituents on the thiophene ring are therefore critical for fine-tuning the biological activity and selectivity of these compounds.

Influence of the Acetic Acid Side Chain on Target Binding and Selectivity

The acetic acid side chain is a key pharmacophoric feature of this compound and is essential for its interaction with many biological targets. This acidic moiety can form ionic bonds with positively charged residues, such as arginine or lysine, in the active site of an enzyme. Modifications to this side chain can have a dramatic effect on the compound's binding affinity and selectivity.

| Modification of Acetic Acid Side Chain | Expected Effect on Target Binding and Selectivity | Rationale |

| Esterification (e.g., methyl or ethyl ester) | Likely to abolish or significantly reduce activity. | The carboxylate group is often essential for ionic interactions with the target. Esters may act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. |

| Amidation (e.g., primary or secondary amides) | May alter the binding mode and selectivity. | Amides have different hydrogen bonding capabilities compared to carboxylic acids and may interact with different residues in the target protein. |

| Conversion to a propionic acid derivative | Could enhance or decrease activity depending on the target. | The increased chain length can alter the positioning of the acidic group within the binding site. In some NSAIDs, a propionic acid side chain is optimal for activity. researchgate.net |

| Replacement with a tetrazole ring | May retain or enhance activity. | The tetrazole ring is a well-known bioisostere of the carboxylic acid group and can participate in similar ionic and hydrogen bonding interactions. |

These modifications highlight the critical role of the acetic acid side chain in the molecular recognition of this compound analogues.

Comparative SAR Analysis with Related Thiophene-Based Carboxylic Acids

A comparative analysis of the SAR of this compound with other thiophene-based carboxylic acids, such as tiaprofenic acid, can provide further insights into the structural requirements for biological activity. Tiaprofenic acid, a known NSAID, features a benzoyl group at the 5-position of the thiophene ring.

| Compound | 5-Substituent | Key SAR Features |

| This compound | Methoxy | The methoxy group is a key determinant of activity, likely through electronic and steric effects. |

| Tiaprofenic acid | Benzoyl | The bulky benzoyl group is crucial for its anti-inflammatory activity, likely by occupying a large hydrophobic pocket in the COX enzyme active site. |

| 2-(Thiophen-2-yl)acetic acid | Hydrogen | Generally shows lower activity compared to its substituted analogues, highlighting the importance of substitution on the thiophene ring for potent biological activity. |

| 2-(5-Chlorothiophen-2-yl)acetic acid | Chloro | The chloro substituent can enhance activity through its electron-withdrawing and lipophilic properties. |

This comparative analysis reveals that the nature of the substituent at the 5-position of the thiophene-2-acetic acid scaffold is a critical determinant of the compound's biological activity profile. While the methoxy group in this compound is expected to confer a specific interaction profile, the bulky benzoyl group in tiaprofenic acid leads to a different mode of binding and activity. The unsubstituted and chloro-substituted analogues further emphasize the role of the 5-substituent in modulating the potency of these compounds.

Biological Activity Investigations: in Vitro and Mechanistic Studies

Evaluation of Enzyme Inhibition Profiles (e.g., mPGES-1)

The primary enzymatic target investigated for compounds structurally related to 2-(5-Methoxythiophen-2-yl)acetic acid is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govfrontiersin.org This enzyme is a crucial player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. nih.govfrontiersin.org Inhibition of mPGES-1 is considered a promising therapeutic strategy for inflammatory diseases. rsc.org

Studies have identified the 2-(thiophen-2-yl)acetic acid scaffold as a suitable chemical platform for the development of potent mPGES-1 inhibitors. researchgate.netdntb.gov.uabohrium.com Through virtual screening and subsequent synthesis, derivatives of this parent compound have demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range. frontiersin.orgbohrium.com

While detailed kinetic analyses for this compound are not extensively documented in publicly available literature, studies on closely related inhibitors of mPGES-1 suggest a competitive mode of inhibition with respect to the substrate PGH2. nih.gov This implies that the compound likely competes with the natural substrate for binding to the enzyme's active site. The potency of such inhibitors is typically determined by calculating their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For several derivatives of the 2-(thiophen-2-yl)acetic acid scaffold, IC50 values in the low micromolar range have been reported, indicating significant inhibitory potential. frontiersin.org

Molecular modeling and site-directed mutagenesis studies provide insights into the binding interactions between thiophene-based inhibitors and the mPGES-1 enzyme. nih.govresearchgate.net The evidence strongly points towards binding within the enzyme's catalytic site rather than allosteric modulation.

Computational docking studies on 2-(thiophen-2-yl)acetic acid derivatives have identified key amino acid residues within the mPGES-1 active site that are crucial for binding. These interactions typically involve:

Hydrogen bonding: The carboxylic acid moiety of the inhibitor is predicted to form hydrogen bonds with key residues such as Arg-126. researchgate.net

Van der Waals contacts: The thiophene (B33073) ring and its substituents establish van der Waals forces with a range of hydrophobic and aromatic residues. nih.gov

Pi-Pi stacking: The aromatic thiophene ring can engage in π-π stacking interactions with aromatic residues like Tyr-130. nih.gov

These molecular interactions anchor the inhibitor within the active site, blocking the entry and conversion of the natural substrate, PGH2. Studies have highlighted that residues such as Asp-49 and Arg-126 are critical for the catalytic function of human mPGES-1, and interaction with these residues is a hallmark of active site-directed inhibitors. researchgate.net There is currently no substantial evidence to suggest that this compound or its close analogs function via allosteric modulation.

Receptor Binding and Signaling Pathway Modulation in Cell-Based Assays

Direct receptor binding assays for this compound are not widely reported. issc.orgnih.gov However, its activity as an mPGES-1 inhibitor inherently implies a modulation of signaling pathways that are dependent on prostaglandin E2 (PGE2).

The primary mechanism of action does not involve direct binding to a receptor but rather the inhibition of an enzyme that produces a signaling ligand (PGE2). By reducing the synthesis of PGE2, this compound indirectly prevents PGE2 from binding to its cognate G-protein coupled receptors (EP1, EP2, EP3, and EP4). This leads to a downstream dampening of the signaling cascades initiated by these receptors.

By inhibiting mPGES-1, this compound modulates intracellular signaling pathways that are normally activated by PGE2. PGE2 is known to influence a variety of signaling cascades, including those involving cyclic AMP (cAMP), inositol (B14025) phosphates, and intracellular calcium. researchgate.net

The reduction in PGE2 levels can lead to:

Modulation of Inflammatory Pathways: PGE2 is a potent inflammatory mediator. Its suppression can lead to the downregulation of pro-inflammatory cytokine expression and reduced immune cell activation. Inhibition of mPGES-1 has been shown to reduce inflammation in various models. nih.gov

Impact on Cell Proliferation and Apoptosis: The PGE2 pathway is implicated in the proliferation and survival of various cancer cells. nih.govfrontiersin.org Therefore, inhibiting its production can trigger cell cycle arrest and induce apoptosis, as observed in studies with related compounds. bohrium.com For instance, a derivative of 2-(thiophen-2-yl)acetic acid was found to induce cell cycle arrest in the G0/G1 phase, and at later time points, it caused an increase in the subG0/G1 fraction, which is indicative of apoptosis or necrosis. nih.govbohrium.com

In Vitro Cellular Responses (e.g., Antiproliferative Activity in Cell Lines)

A significant body of research has focused on the antiproliferative effects of thiophene derivatives in various cancer cell lines. bohrium.comnih.govnih.gov The 2-(thiophen-2-yl)acetic acid scaffold has been specifically identified as having potential anticancer properties, which are linked to its ability to inhibit mPGES-1. nih.gov Decreasing mPGES-1 activity can inhibit cell proliferation and induce apoptosis. nih.gov

While specific data for the 5-methoxy derivative is limited, numerous studies on related thiophene compounds demonstrate a consistent pattern of antiproliferative and cytotoxic activity against a range of human cancer cell lines.

Table 1: Antiproliferative Activity of Selected Thiophene Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| 2-(thiophen-2-yl)acetic acid derivative (2c) | A549 | Lung Carcinoma | Reported as "interesting IC50 values" | nih.govbohrium.com |

| Thiophene-oxadiazole derivative (11b) | MCF-7 | Breast Adenocarcinoma | ~5.58 µM (Calculated from binding energy) | rsc.org |

| Thienopyrimidine derivative (Compound 13) | MDA-MB-231 | Breast Cancer | 34.04 µM | nih.gov |

| Thienopyrimidine derivative (Compound 13) | HT-29 | Colon Cancer | 45.62 µM | nih.gov |

| 2-Amino thiophene derivative (6CN14) | HeLa | Cervical Adenocarcinoma | High antiproliferative potential | nih.gov |

| 2-Amino thiophene derivative (7CN09) | PANC-1 | Pancreatic Adenocarcinoma | High antiproliferative potential | nih.gov |

Note: The IC50 values and activities listed are for structurally related thiophene derivatives and not for this compound itself. They are presented to illustrate the established biological potential of this chemical class.

These studies consistently show that thiophene-based compounds can inhibit the proliferation of cancer cells. The mechanisms often involve cytostatic effects, such as interference with the cell cycle, rather than immediate cytotoxicity. bohrium.comnih.gov Flow cytometry analyses of cells treated with related thiophene derivatives have confirmed interference with cell cycle progression, preventing cell growth and multiplication. nih.gov

Cell Cycle Analysis in Treated Cell Cultures

There is currently a lack of specific research data detailing the effects of this compound on cell cycle progression in treated cell cultures.

While studies on related compounds offer some context, direct evidence for this compound is absent. For instance, research on Methoxyacetic acid (MAA), a structurally simpler compound, has shown that it can induce cell cycle arrest at the G1 phase in prostate cancer cell lines. nih.gov This is often achieved through the upregulation of proteins like p21 and the downregulation of cyclin-dependent kinases (CDK) such as CDK4 and CDK2. nih.gov However, it is crucial to note that these findings pertain to a different molecule and cannot be directly extrapolated to this compound without dedicated experimental validation.

Apoptosis and Necrosis Induction Mechanisms in Cell Models

Specific mechanistic studies on apoptosis and necrosis induction by this compound in cell models are not available in the current body of scientific literature.

General research into related molecules indicates potential pathways. For example, Methoxyacetic acid (MAA) has been found to induce apoptosis in prostate cancer cells by down-regulating the anti-apoptotic gene BIRC2, which leads to the activation of key executioner caspases 7 and 3. nih.gov In other models, MAA-induced apoptosis involves the release of mitochondrial cytochrome c, activating caspase 9 and caspase 3. nih.gov Acetic acid itself is a well-known inducer of apoptosis in yeast, a process that can involve mitochondrial dysfunction and the release of cytochrome c. microbialcell.com These mechanisms, however, are described for different compounds and serve only as a general reference for potential activities of organic acids, not as direct evidence for the biological action of this compound.

Antimicrobial or Antioxidant Activity in Controlled Laboratory Settings

While the broader class of thiophene derivatives is recognized for potential antimicrobial and antioxidant properties, specific studies quantifying these activities for this compound are not extensively reported. encyclopedia.pubontosight.ai

Mechanisms of Action in Microbial Systems

Detailed investigations into the specific mechanisms of antimicrobial action for this compound against various microbial systems have not been published.

Research on other thiophene-based molecules has identified various antimicrobial activities. For example, certain heterocyclic amide derivatives of 2-thiopheneacetic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding that of standard antibiotics like amoxicillin. dergipark.org.trresearchgate.net The parent compound, thiophene-2-acetic acid, serves as a precursor to established antibiotics such as cephaloridine (B1668813) and cephalothin, highlighting the antimicrobial potential of this structural class. wikipedia.org However, the precise mechanism—be it cell wall disruption, inhibition of protein synthesis, or another pathway—for this compound remains unelucidated.

Free Radical Scavenging Pathways and Oxidative Stress Mitigation

There is a lack of specific data from controlled laboratory settings on the free radical scavenging pathways and oxidative stress mitigation capabilities of this compound.

The potential for antioxidant activity is often inferred from structural motifs. The methoxy (B1213986) group on an aromatic ring, such as the one present in this compound, can sometimes contribute to antioxidant activity. ontosight.ai Studies on other complex thiophene derivatives have assessed antioxidant properties using methods like the ABTS assay, showing significant inhibition rates comparable to ascorbic acid, which suggests a capacity to protect against oxidative stress. Nonetheless, without direct experimental testing of this compound through established assays like DPPH, ABTS, or FRAP, its role as an antioxidant remains speculative.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of 2-(thiophen-2-yl)acetic acid, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. While specific docking studies on 2-(5-Methoxythiophen-2-yl)acetic acid are not extensively reported, research on analogous thiophene (B33073) derivatives provides a framework for understanding its potential interactions.

Studies on thiophene derivatives as inhibitors of enzymes such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) have demonstrated that the thiophene scaffold can fit into the catalytic pocket and form key interactions with amino acid residues nih.gov. For instance, the acetic acid moiety can form hydrogen bonds with polar residues, while the thiophene ring can engage in hydrophobic and π-π stacking interactions with aromatic residues within the active site. The methoxy (B1213986) group at the 5-position of the thiophene ring in this compound is expected to influence its binding affinity and selectivity by potentially forming additional hydrogen bonds or steric interactions.

A hypothetical molecular docking simulation of this compound into a relevant protein target, such as cyclooxygenase (COX) or a specific synthase, would likely show the carboxylate group interacting with key polar residues at the active site entrance. The methoxy group could potentially interact with a specific sub-pocket, enhancing the binding affinity compared to unsubstituted thiophene acetic acid.

Table 1: Potential Interacting Residues for this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid | Arginine, Serine, Tyrosine |

| Hydrogen Bonding | Methoxy Group | Asparagine, Glutamine |

| Hydrophobic/Van der Waals | Thiophene Ring, Methylene (B1212753) Bridge | Leucine, Valine, Isoleucine, Alanine |

Quantum Chemical Calculations (e.g., DFT, TD-DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure, reactivity, and photophysical properties of molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxythiophene ring, indicating that this region is susceptible to electrophilic attack. The LUMO is likely distributed over the carboxylic acid group and the thiophene ring, suggesting this area is prone to nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. DFT calculations on similar thiophene derivatives have shown that the introduction of substituents like a methoxy group can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule semanticscholar.org.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating ability |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability |

| HOMO-LUMO Gap (Egap) | Moderate | Suggests a balance of stability and reactivity |

| HOMO Localization | Methoxythiophene Ring | Site for electrophilic attack |

TD-DFT calculations can be employed to predict the excited-state properties and photophysical behavior of this compound, such as its absorption and emission spectra. Thiophene derivatives are known to exhibit interesting photophysical properties, and the presence of a methoxy group can further influence these characteristics through its electron-donating nature mdpi.com.

Upon photoexcitation, an intramolecular charge transfer (ICT) from the methoxythiophene moiety (donor) to the acetic acid group (acceptor) may occur. This ICT process can lead to a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. TD-DFT studies on related compounds have been used to calculate vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively semanticscholar.org. Such calculations would be valuable in understanding the fluorescence properties and potential applications of this compound in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility of a ligand and the stability of a ligand-protein complex over time. For this compound, MD simulations can be used to explore its preferred conformations in solution and within a protein's binding site.

The acetic acid side chain has rotational freedom, and MD simulations can reveal the most populated conformations. When bound to a protein, the stability of the complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the number of hydrogen bonds formed, and the interaction energy over the simulation period.

For thiophene derivatives, MD simulations have been used to confirm the stability of binding poses obtained from molecular docking and to analyze the dynamic behavior of the ligand within the active site. These simulations can reveal subtle conformational changes in both the ligand and the protein that are crucial for binding and activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model for a series of thiophene acetic acid derivatives could be developed using in vitro activity data, such as IC50 values for enzyme inhibition.

While a specific QSAR model for this compound is not available, studies on other thiophene derivatives have shown that descriptors related to lipophilicity (logP), electronic properties (such as Hammett constants), and steric parameters (like molar refractivity) are often important for their biological activity nih.gov. A QSAR model for anti-inflammatory thiophene derivatives, for example, might indicate that optimal activity is achieved with a certain balance of lipophilicity and electronic properties. The methoxy group in this compound would contribute to these descriptors and thus influence its predicted activity.

Table 3: Key Descriptors in a Hypothetical QSAR Model for Thiophene Acetic Acid Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity |

|---|---|---|

| Lipophilic | clogP | Affects membrane permeability and binding to hydrophobic pockets. |

| Electronic | Hammett constant (σ) of the substituent | Modulates the electronic nature of the thiophene ring and its interactions. |

| Steric | Molar Refractivity (MR) | Influences the fit of the ligand into the binding site. |

In Silico Prediction of Molecular Interactions and Bioavailability Parameters (Excluding In Vivo ADME/Tox Results)

In silico tools can predict various molecular properties and bioavailability parameters that are crucial for drug development. These predictions are based on the chemical structure of the molecule and help in the early assessment of its drug-likeness.

For this compound, various parameters can be calculated using computational models. These include physicochemical properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often used in conjunction with rules like Lipinski's Rule of Five to predict oral bioavailability.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can provide further insights. For instance, predictions can be made about its likely intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s rsc.orgijpsjournal.comresearchgate.net. While these are predictions and require experimental validation, they are valuable for prioritizing compounds in the early stages of drug discovery.

Table 4: Predicted Physicochemical and Bioavailability Properties of this compound

| Property | Predicted Value | Implication for Bioavailability |

|---|---|---|

| Molecular Weight | ~186 g/mol | Favorable (within Lipinski's rule) |

| logP | ~1.5 - 2.0 | Optimal for balancing solubility and permeability |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Good intestinal absorption predicted |

| Hydrogen Bond Donors | 1 (from COOH) | Favorable (within Lipinski's rule) |

| Hydrogen Bond Acceptors | 3 (from COOH and OCH₃) | Favorable (within Lipinski's rule) |

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methodologies for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of newly synthesized derivatives of 2-(5-Methoxythiophen-2-yl)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed insights into the atomic arrangement and elemental composition of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR experiments are often required to assemble the complete molecular architecture of complex derivatives.

2D-NMR techniques establish correlations between different nuclei, allowing researchers to piece together the molecular puzzle. Key 2D-NMR experiments used in the characterization of thiophene (B33073) derivatives include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system. This is crucial for mapping out the connectivity within the thiophene ring and the acetic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting different fragments of a molecule, such as linking a substituent to the thiophene ring or confirming the position of the methoxy (B1213986) group. mdpi.com

For a novel derivative, these techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the intended structure and identifying the precise location of any modifications. mdpi.com

Table 1: Representative 2D-NMR Correlations for a Hypothetical Derivative of this compound

| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlation (¹³C over 2-3 bonds) |

| H3 (Thiophene) | H4 (Thiophene) | C3 | C2, C5, C-Side Chain |

| H4 (Thiophene) | H3 (Thiophene) | C4 | C2, C5 |

| -CH₂- (Side Chain) | -COOH (exchangeable) | C-Side Chain | C2, C3, C=O |

| -OCH₃ (Methoxy) | None | C-Methoxy | C5 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). mdpi.com

This precision allows for the determination of a unique elemental formula from the measured mass. For a derivative of this compound, HRMS provides irrefutable evidence of its chemical formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). mdpi.com

Table 2: Example of HRMS Data for a Synthesized Furan (B31954) Acetic Acid Derivative

| Parameter | Value | Reference |

| Compound | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | mdpi.com |

| Ionization Mode | ESI-TOF | mdpi.com |

| Molecular Formula | C₂₀H₁₅NO₄ | mdpi.com |

| Ion Formula | [M+H]⁺ | mdpi.com |

| Calculated m/z | 334.1074 | mdpi.com |

| Found m/z | 334.1071 | mdpi.com |

This table illustrates the high accuracy of HRMS in confirming molecular formulas for a related heterocyclic acetic acid.

Chromatographic Techniques for Purity Assessment and Quantification in Reaction Mixtures

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of product purity and the quantification of reactants and products in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of non-volatile compounds like this compound and its derivatives. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. frontiersin.org

Reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic or acetic acid). nih.gov Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Specialized detectors enhance the sensitivity and selectivity of HPLC analysis:

UV-Vis Detectors: These are the most common detectors used for this class of compounds. Thiophene rings and other aromatic systems absorb ultraviolet (UV) light, allowing for their detection and quantification. A photodiode array (PDA) detector can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

Fluorescence Detectors: For derivatives that are fluorescent or can be derivatized with a fluorescent tag, this detector offers significantly higher sensitivity and selectivity than UV-Vis, making it ideal for trace-level analysis.

Table 3: Typical RP-HPLC Conditions for Analysis of Thiophene Acetic Acid Derivatives

| Parameter | Condition | Reference |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | frontiersin.org |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | frontiersin.org |

| Elution Mode | Isocratic or Gradient | frontiersin.orgnih.gov |

| Flow Rate | 1.0 mL/min | frontiersin.orgnih.gov |

| Detection | UV-Vis at 225-240 nm | frontiersin.orgnih.gov |

| Column Temperature | 30 °C | frontiersin.org |

While this compound itself is a non-volatile carboxylic acid, Gas Chromatography-Mass Spectrometry (GC-MS) becomes a powerful analytical tool for its more volatile derivatives. For the parent acid to be analyzed by GC, it must first undergo derivatization to increase its volatility. A common approach is esterification, for example, converting the carboxylic acid to its methyl ester.

Once derivatized, GC separates the volatile compounds based on their boiling points and interactions with the stationary phase in a long capillary column. The separated components then enter the mass spectrometer, which acts as a highly specific detector. The MS fragments the molecules into characteristic patterns (fragmentation spectra), which serve as a "molecular fingerprint" for identification by comparison to spectral libraries. GC-MS is particularly useful for identifying volatile impurities or byproducts in a reaction mixture.

Coupled Analytical Techniques (e.g., LC-MS/MS) for Complex Sample Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective analytical platform for the quantification of target compounds in complex biological or environmental samples. gtfch.org This technique is essential when analyzing reaction mixtures containing trace-level impurities or when studying the metabolic fate of a novel derivative.

In an LC-MS/MS system, the HPLC first separates the components of the mixture. The eluent from the HPLC is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where the analyte molecules are ionized. In the tandem mass spectrometer (often a triple quadrupole), a specific ion corresponding to the parent molecule (the precursor ion) is selected. This precursor ion is then fragmented by collision with an inert gas, and a specific fragment ion (the product ion) is monitored.

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it requires a compound to have both the correct retention time from the LC and the specific precursor-to-product ion transition. This allows for accurate quantification even in the presence of co-eluting interferences from a complex sample matrix.

Table 4: Illustrative LC-MS/MS Parameters for a Thiophene Derivative in a Complex Matrix

| Parameter | Description |

| LC System | |

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion [M+H]⁺ or [M-H]⁻ | Selected based on the molecular weight of the analyte |

| Product Ion(s) | Specific fragments used for quantification and confirmation |

| Collision Energy | Optimized voltage to induce fragmentation |

Advanced Techniques for Solid-State Characterization (e.g., X-ray Crystallography)

The comprehensive understanding of a chemical compound's solid-state properties is crucial for its development and application in various scientific fields. Advanced analytical techniques are employed to elucidate the three-dimensional arrangement of atoms and molecules in a crystalline solid, which in turn dictates many of its physical and chemical properties. Among these methods, single-crystal X-ray crystallography stands as the definitive technique for determining the precise molecular structure.

X-ray crystallography involves directing X-rays onto a single crystal of the material. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

In the case of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, crystallographic analysis revealed that the benzofuran (B130515) residue is essentially planar. nih.gov The study also detailed how centrosymmetrically related molecules are linked by O—H⋯O hydrogen bonds to form dimeric aggregates, which then assemble into supramolecular layers. nih.gov This level of detail is critical for understanding the compound's stability, solubility, and other macroscopic properties.

The crystallographic data for this related compound is summarized in the interactive table below to illustrate the detailed parameters obtained from a single-crystal X-ray diffraction experiment.

| Crystal Data | |

| Empirical Formula | C₁₁H₁₀O₄ |

| Formula Weight | 206.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8096 (3) |

| b (Å) | 13.2034 (5) |

| c (Å) | 12.5738 (6) |

| β (°) | 97.641 (3) |

| Volume (ų) | 955.93 (8) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

| Reflections Collected | 12813 |

| Independent Reflections | 2094 |

| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.110 |

| Data sourced from reference nih.gov |

Other solid-state characterization techniques that could be applied to this compound include Powder X-ray Diffraction (PXRD), which is useful for identifying crystalline phases and assessing purity. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on melting point, thermal stability, and the presence of solvates. Spectroscopic techniques such as solid-state NMR and Raman spectroscopy could also offer insights into the molecular structure and packing in the solid state.

Applications As Research Probes and Chemical Building Blocks

Utilization in the Synthesis of Complex Organic Molecules

The inherent reactivity of the thiophene (B33073) ring and the carboxylic acid group makes 2-(5-methoxythiophen-2-yl)acetic acid a valuable starting material in organic synthesis.

While direct examples of the use of this compound in the synthesis of novel heterocycles are not extensively documented in readily available literature, the broader class of thiophene derivatives serves as a cornerstone in heterocyclic chemistry. The thiophene ring itself is a key component in a vast array of fused heterocyclic systems. The acetic acid side chain of the title compound provides a convenient handle for cyclization reactions, enabling the construction of new ring systems appended to the thiophene core. For instance, reactions involving the carboxylic acid group can lead to the formation of lactones, amides, and other functionalities that can subsequently undergo intramolecular cyclization to yield complex heterocyclic frameworks.

The thiophene nucleus is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Thiophene-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The related compound, 2-(thiophen-2-yl)acetic acid, has been identified as a suitable chemical platform for developing potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. nih.gov This suggests that derivatives of this compound could also hold significant potential in the discovery of new therapeutic agents. The methoxy (B1213986) group can influence the electronic properties and metabolic stability of the molecule, potentially leading to improved pharmacological profiles.

Table 1: Investigated Pharmacological Activities of Thiophene Acetic Acid Derivatives

| Derivative Class | Target | Potential Therapeutic Area |

| 4-Aryl-thiophen-2-yl-acetic acids | Microsomal prostaglandin E synthase-1 (mPGES-1) | Inflammation, Cancer |

Role in Materials Science Research

Thiophene derivatives are of paramount importance in the field of materials science, particularly in the development of organic electronic materials. Polythiophenes and oligothiophenes are known for their excellent charge-transport properties and are utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

While specific studies on polymers derived directly from this compound are not prominent, the functionalization of the thiophene ring with a methoxy group can be strategically employed to tune the electronic and physical properties of the resulting materials. The electron-donating nature of the methoxy group can influence the HOMO and LUMO energy levels of the polymer, thereby affecting its conductivity and optical properties. The acetic acid group offers a potential site for further modification or for anchoring the molecule to surfaces.

Development as Molecular Probes for Biological Systems (In Vitro)

The inherent fluorescence of some thiophene-containing compounds makes them attractive candidates for the development of molecular probes for biological imaging. These probes can be designed to selectively interact with specific biomolecules or to respond to changes in their local environment, such as pH or the presence of certain ions.

Although there is no direct evidence of this compound being used as a molecular probe, the structural motif is present in more complex fluorescent dyes. The design of such probes often involves the strategic placement of electron-donating and electron-withdrawing groups on an aromatic system to achieve desired photophysical properties, such as high quantum yield and a large Stokes shift. The methoxy group on the thiophene ring of the title compound could serve as an electron-donating component in the design of novel fluorescent probes.

Q & A

Q. Table 1: Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value | Source |

|---|---|---|

| C–O (methoxy) bond | 1.36–1.42 Å | |

| C–S (thiophene) bond | 1.70–1.74 Å | |

| Hydrogen bond (O–H···O) | 2.65–2.75 Å, 150–165° angle |

Q. Table 2: Optimized Reaction Conditions for Friedel-Crafts Acylation

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | >80% |

| Catalyst (AlCl₃) | 1.2 equiv. | 75–85% |

| Reaction time | 4–6 hours | Minimal byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.